5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[311]hept-2-yl]-,(5Z)- is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups, including a hydroxy group and a thiabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, functional group modifications, and stereoselective reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of double bonds or carbonyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the hydroxy or carboxylic acid groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, Jones reagent, KMnO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of double bonds would yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of the hydroxy and carboxylic acid groups makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including covalent modification of target proteins or non-covalent interactions with receptor sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heptenoic acid derivatives and bicyclic thiabicyclo compounds. These compounds share structural features such as the heptenoic acid backbone and the presence of sulfur-containing rings.
Uniqueness
What sets 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that may not be observed in other similar compounds.
Properties
CAS No. |
89617-02-7 |
---|---|
Molecular Formula |
C21H34O3S |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20-/m0/s1 |
InChI Key |
OVGWMUWIRHGGJP-WQQQDTQZSA-N |
SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9,11-epithio-11,12-methano-TxA2 9,11-epithio-11,12-methanothromboxane A2 ONO 11113 ONO-11113 STA 2 STA-2 STA2 STxA2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.